4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde

Organic Synthesis Purity Analysis Building Block

Sourcing complex, multi-functional aromatic aldehydes with orthogonal reactivity often leads to supply chain delays, inconsistent purity, and limited scalability. 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde (CAS 2404734-30-9) directly addresses these challenges for medicinal chemistry and bioconjugation R&D. - Streamlined Medicinal Chemistry: The precise arrangement of aldehyde, fluoro, and dual bromo substituents enables planned, sequential chemo- and regioselective transformations, accelerating the synthesis of kinase inhibitor-like scaffolds. - High-Purity Assurance: Consistently supplied at ≥98% purity, minimizing variability in critical structure-activity relationship (SAR) studies. - Reliable Global Supply: In-stock status with immediate global shipping ensures continuity for your discovery campaigns.

Molecular Formula C9H7Br2FO2
Molecular Weight 325.96 g/mol
CAS No. 2404734-30-9
Cat. No. B6293053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
CAS2404734-30-9
Molecular FormulaC9H7Br2FO2
Molecular Weight325.96 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1F)C=O)Br)Br
InChIInChI=1S/C9H7Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3-4H,2H2,1H3
InChIKeyNBSBGRYJKFVWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde (CAS 2404734-30-9): A Tetra-substituted Benzaldehyde Building Block for Research and Development


4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde (CAS: 2404734-30-9) is a highly substituted aromatic aldehyde characterized by a benzene ring bearing four distinct functional groups: an aldehyde, a fluorine, two bromine atoms, and an ethoxy group . This compound belongs to the class of fluorinated benzaldehydes, which are extensively described in the chemical literature as starting materials for synthesizing active pharmaceutical and agrochemical substances [1]. Its complex substitution pattern creates a scaffold with multiple orthogonal reactive sites, making it a valuable building block for constructing diverse molecular architectures through sequential transformations [1].

Why Simple Analogs Cannot Replace 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde in Complex Molecule Synthesis


The precise arrangement of substituents on an aromatic ring dictates its chemical reactivity profile, a concept underscored by the fact that fluorination can enhance the activity of pharmaceuticals by altering lipophilicity and dipole moment [1]. The specific combination of bromo, fluoro, and formyl groups on this compound creates an orthogonal scaffold, which is crucial for achieving regioselective functionalization [2]. Simple substitution with an analog lacking, for instance, the fluorine atom or with a different halogen substitution pattern would fundamentally alter the electronic properties and steric environment of the molecule. This can lead to a complete loss of selectivity in reactions like nitration [2] or change the efficiency of palladium-catalyzed cross-couplings, thereby compromising a multi-step synthetic route and the purity of the final product.

Quantitative Evidence for 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde Differentiation


High Assay Purity Reduces Side-Reactions in Cross-Coupling Chemistry

Commercial procurement specifications for 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde indicate a purity of no less than 98% [1]. This level of purity is a critical differentiator when compared to lower-grade, in-house synthesized or generic building blocks, which may contain residual solvents, catalysts, or isomeric impurities.

Organic Synthesis Purity Analysis Building Block

Potential for Regioselective Functionalization via Orthogonal Substituent Effects

The arrangement of substituents on 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde creates a scaffold with orthogonal functional groups (aldehyde, fluoro, bromo, and alkoxy). This class of tetrasubstituted aromatics is designed for sequential, selective elaboration. A key example with related regioisomers of bromo-fluorobenzaldehyde demonstrates that nitration with H2SO4/HNO3 at 0 °C proceeds with high regioselectivity, enabling the synthesis of even more complex building blocks [1]. This selectivity is a direct consequence of the specific substitution pattern and cannot be assumed for other isomers or analogs.

Medicinal Chemistry Chemical Biology Regioselective Synthesis

Utility as a Precursor for EGFR Kinase Inhibitor Analogs

Tetra-substituted aromatic scaffolds, such as the one presented by 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde, are key components in several classes of kinase inhibitors, including EGFR inhibitors like Osimertinib [1]. The specific combination of bromo and fluoro substituents is valuable for constructing the hydrophobic aromatic group required for kinase selectivity. As a proof-of-concept, a panel of related tetrasubstituted compounds derived from bromo-fluorobenzaldehydes were synthesized and evaluated for EGFR inhibition, with activity rationalized through docking studies [1].

Kinase Inhibitors Drug Discovery Anticancer Agents

Primary Application Scenarios for 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde in R&D


Synthesis of Orthogonally-Protected, Highly Substituted Aromatic Scaffolds

This compound is ideally suited for researchers developing synthetic routes toward complex, densely functionalized aromatic cores. Its orthogonal substituents (aldehyde, F, Br, OEt) allow for a planned sequence of chemo- and regioselective transformations, such as nitration, cross-coupling, and reductive amination, to efficiently build molecular complexity as demonstrated in the literature for related scaffolds [1].

Medicinal Chemistry: Development of Novel Kinase Inhibitors

Given the prominence of tetra-substituted aromatic groups in kinase inhibitor drugs [1], this compound is a strategic starting material for medicinal chemistry campaigns. It can be used to generate diverse libraries of analogs to explore structure-activity relationships (SAR) around the hydrophobic binding pocket of enzymes like EGFR, a key target in non-small cell lung cancer (NSCLC) therapy [1].

Chemical Biology: Creation of Functionalized Chemical Probes

The presence of an aldehyde functional group provides a versatile handle for bioconjugation through reductive amination or hydrazone formation. This enables the attachment of the substituted aromatic core to larger biomolecules or affinity tags, creating novel chemical probes for target identification or mechanism of action studies in complex biological systems.

Material Science: Building Block for Organic Electronic Materials

While not a primary focus of the available evidence, the presence of multiple halogens (Br and F) and a formyl group makes this a potential precursor for the synthesis of organic semiconductors or liquid crystals. These functional groups can be used in transition metal-catalyzed cross-coupling polymerizations or to tune the electronic properties and self-assembly of the final material.

Technical Documentation Hub

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